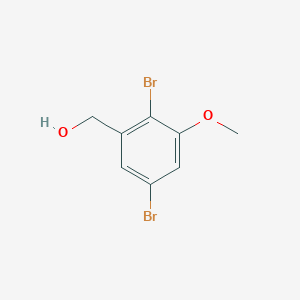

(2,5-Dibromo-3-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(2,5-dibromo-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMSYIWQCRIDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Starting Materials for (2,5-Dibromo-3-methoxyphenyl)methanol: A Mechanistic and Methodological Guide

Executive Summary & Retrosynthetic Strategy

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) is a highly functionalized, sterically demanding benzyl alcohol utilized as an advanced building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) development[1]. The presence of two orthogonal bromine atoms enables complex cross-coupling functionalization, while the methoxy group provides critical electronic tuning.

The most robust synthetic route to this target relies on a bottom-up approach starting from 1,2,5-tribromo-3-methoxybenzene . The core synthetic challenge is the regioselective differentiation of the three bromine atoms. By leveraging thermodynamically controlled halogen-metal exchange, the intermediate 2,5-dibromo-3-methoxybenzoic acid can be isolated and subsequently reduced to the target alcohol[2].

Mechanistic Insights: Regioselective Halogen-Metal Exchange

The foundational step in this synthesis is the conversion of 1,2,5-tribromo-3-methoxybenzene to 2,5-dibromo-3-methoxybenzoic acid using isopropylmagnesium chloride ( i PrMgCl).

Causality of Reagent Selection

-

Why i PrMgCl over n -BuLi? Traditional lithiation with n -butyllithium often leads to over-metalation or the formation of highly reactive benzyne intermediates, especially in polyhalogenated electron-deficient arenes. i PrMgCl operates via the Schlenk equilibrium, providing a milder, highly controlled Br/Mg exchange that halts precisely at the mono-Grignard stage.

-

Regioselectivity Drivers: The starting material possesses bromines at the C1, C2, and C5 positions. Halogen-metal exchange is governed by a competition between steric hindrance and inductive stabilization. Menzel et al. demonstrated that the substitution effect at the 3-position (the methoxy group) dictates the regioselectivity of this exchange[3].

-

Exchange at C1 (less sterically hindered) yields the desired C1-Grignard, which upon CO 2 trapping yields 2,5-dibromo-3-methoxybenzoic acid.

-

Exchange at C2 (more sterically hindered but adjacent to the coordinating/inductive -OMe group) yields the isomeric byproduct 2,4-dibromo-6-methoxybenzoic acid[2].

-

Strict temperature control (0 °C) is required to thermodynamically favor the C1-exchange product.

-

Pathway detailing regioselective metalation and subsequent reduction.

Quantitative Data & Materials

Table 1: Key Starting Materials and Reagents

| Compound | Role in Synthesis | MW ( g/mol ) | Equivalents |

| 1,2,5-Tribromo-3-methoxybenzene | Primary Starting Material | 344.83 | 1.0 |

| Isopropylmagnesium chloride | Halogen-Metal Exchange Agent | 102.85 | 1.05 |

| Carbon Dioxide (Dry) | Electrophilic Carbon Source | 44.01 | Excess |

| 2,5-Dibromo-3-methoxybenzoic acid | Intermediate Precursor | 309.94 | 1.0 |

| Borane-THF Complex | Chemoselective Reductant | 85.94 | 1.5 |

Table 2: Regioselectivity Profile during Metalation

| Exchange Position | Intermediate | Resulting Carboxylic Acid Isomer | Synthetic Outcome |

| C1 | C1-Grignard | 2,5-Dibromo-3-methoxybenzoic acid | Target Precursor |

| C2 | C2-Grignard | 2,4-Dibromo-6-methoxybenzoic acid | Isomeric Byproduct |

| C5 | C5-Grignard | 3,4-Dibromo-5-methoxybenzoic acid | Trace / Not Observed |

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 2,5-Dibromo-3-methoxybenzoic acid

This protocol utilizes thermodynamic control to isolate the C1-metalated species.

-

System Preparation: Charge a flame-dried, round-bottom flask with 1,2,5-tribromo-3-methoxybenzene (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Purge the system with Argon.

-

Metalation: Cool the solution to 0 °C using an ice-water bath. Dropwise add i PrMgCl (2.0 M in THF, 1.05 equiv) via syringe pump over 30 minutes.

-

Self-Validating Check: The solution will transition to a pale yellow color. Maintain stirring at 0 °C for 3 hours to allow the Schlenk equilibrium to fully favor the more stable C1-Grignard over the kinetically accessible C2-Grignard[3].

-

-

Carboxylation: Cool the reaction mixture to -20 °C. Vigorously bubble anhydrous CO 2 gas through the solution for 30 minutes.

-

Causality: Quenching at -20 °C ensures rapid electrophilic trapping before any temperature-dependent equilibration or protonation from trace solvent impurities can occur.

-

-

Workup & Isolation: Quench the reaction carefully with 1M HCl until the pH reaches 2. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na 2 SO 4 and concentrate in vacuo. The desired 2,5-dibromo-3-methoxybenzoic acid can be separated from the 2,4-dibromo isomer via selective recrystallization from Toluene/Heptane[2].

Protocol B: Chemoselective Reduction to (2,5-Dibromo-3-methoxyphenyl)methanol

This protocol reduces the carboxylic acid without disturbing the sensitive aryl bromides.

-

Activation: Dissolve the purified 2,5-dibromo-3-methoxybenzoic acid (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0 °C under Argon.

-

Reduction: Slowly add Borane-THF complex (BH 3 ·THF, 1.0 M, 1.5 equiv) dropwise.

-

Causality: BH 3 is strictly chosen over Lithium Aluminum Hydride (LiAlH 4 ). LiAlH 4 is a powerful nucleophilic hydride donor that risks hydrodehalogenation of the electron-deficient dibromoarene. BH 3 acts via electrophilic activation of the carbonyl oxygen, providing absolute chemoselectivity for the carboxyl group.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature.

-

Self-Validating Check: The reaction is complete when hydrogen gas evolution ceases and TLC (3:1 Hexanes/EtOAc) shows the complete disappearance of the highly polar carboxylic acid baseline spot.

-

-

Quench & Extraction: Cool the flask back to 0 °C and carefully quench by adding Methanol dropwise to destroy excess borane. Partition the mixture between water and Ethyl Acetate. Wash the organic layer with brine, dry over MgSO 4 , and evaporate to yield the pure (2,5-dibromo-3-methoxyphenyl)methanol[1].

Experimental workflow from starting material to isolated target alcohol.

References

-

Title: Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes Source: Tetrahedron Letters (Menzel, K., et al.) URL: [Link]

-

Title: 1,2,5-Tribromo-3-methoxybenzene Reaction Data & Synthesis Pathways Source: MolAid Chemical Database URL: [Link]

Sources

Engineering (2,5-Dibromo-3-methoxyphenyl)methanol and Its Structural Analogues: A Technical Guide to Synthesis, Derivatization, and Application

Executive Summary

Halogenated methoxybenzyl alcohols are highly versatile building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Among these, (2,5-dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) stands out due to its unique poly-substituted aromatic architecture[1]. The presence of two aryl bromides, an electron-donating methoxy group, and a highly functionalizable benzylic alcohol provides a rich canvas for divergent synthesis.

This whitepaper provides an in-depth mechanistic and practical guide for researchers looking to synthesize, derivatize, and utilize (2,5-dibromo-3-methoxyphenyl)methanol and its structural analogues.

Structural Anatomy & Reactivity Profiling

To effectively engineer analogues from this scaffold, one must understand the electronic and steric microenvironments of the molecule. The reactivity of the benzene ring is dictated by the push-pull dynamics of its substituents.

-

C1 (Hydroxymethyl Group): The benzylic alcohol is the primary site for nucleophilic substitution (SN2) after activation (e.g., conversion to a halide or sulfonate) or oxidation to an aldehyde/carboxylic acid.

-

C2 (Aryl Bromide - Sterically Hindered): The bromine at C2 is flanked by the C1-hydroxymethyl and C3-methoxy groups. This creates a massive steric shield, rendering the C2 position largely inert to bulky palladium catalysts.

-

C3 (Methoxy Group): An electron-donating group that enriches the electron density of the ring. It can be selectively cleaved using Lewis acids (e.g., BBr3) to reveal a phenolic hydroxyl group, unlocking new hydrogen-bonding capabilities.

-

C5 (Aryl Bromide - Accessible): Unlike C2, the C5 bromine is relatively unhindered. This differential steric environment allows for regioselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the synthesis of mono-arylated or mono-alkylated analogues at C5 without affecting C2.

Fig 1: Structural anatomy and site-specific reactivity of the core scaffold.

Divergent Derivatization Strategies

The synthesis of structural analogues generally proceeds through a divergent pathway originating from the commercially available precursor, 2,5-dibromo-3-methoxybenzaldehyde (CAS 856767-02-7)[2].

Fig 2: Divergent derivatization workflow for (2,5-dibromo-3-methoxyphenyl)methanol analogues.

Quantitative Data: Analogue Library

The following table summarizes the primary structural analogues derived from this scaffold, detailing their physicochemical properties and synthetic utility.

| Compound Name | Modification | CAS Number | MW ( g/mol ) | Primary Application |

| 2,5-Dibromo-3-methoxybenzaldehyde | Precursor (C1 Aldehyde) | 856767-02-7 | 293.94 | Starting material[2] |

| (2,5-Dibromo-3-methoxyphenyl)methanol | Core Scaffold | 2385491-94-9 | 295.96 | Central building block [1] |

| 1-(Bromomethyl)-2,5-dibromo-3-methoxybenzene | C1 Benzylic Bromide | N/A | 358.85 | Electrophile for SN2 |

| 2,5-Dibromo-3-hydroxybenzyl alcohol | C3 Phenol | N/A | 281.93 | H-bond donor analogue |

| (2-Bromo-3-methoxy-5-phenylphenyl)methanol | C5 Arylation | N/A | 293.16 | Extended π-system |

Core Synthetic Workflows & Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure chemoselectivity and high yields.

Protocol 1: Selective Reduction to the Core Scaffold

Objective: Convert 2,5-dibromo-3-methoxybenzaldehyde to (2,5-dibromo-3-methoxyphenyl)methanol without triggering reductive debromination[3].

-

Step 1: Substrate Dissolution

-

Action: Dissolve 1.0 eq of 2,5-dibromo-3-methoxybenzaldehyde in anhydrous Methanol (0.2 M) and cool the flask to 0 °C using an ice bath.

-

Causality: Methanol serves as both the solvent and the proton donor for the alkoxide intermediate. Cooling to 0 °C suppresses the exothermic degradation of the hydride reagent and prevents unwanted transesterification side reactions.

-

-

Step 2: Hydride Addition

-

Action: Add 1.2 eq of Sodium Borohydride (NaBH4) portionwise over 15 minutes. Alternatively, LiBH4 can be utilized if higher solubility in aprotic solvents is required[3].

-

Causality: Portionwise addition prevents thermal runaway. NaBH4 is chosen over LiAlH4 because it is mild enough to reduce the aldehyde chemoselectively without attacking the aryl bromides.

-

-

Step 3: Self-Validation (TLC Monitoring)

-

Action: After 30 minutes, check the reaction via TLC (20% EtOAc/Hexanes).

-

Causality: The starting aldehyde is strongly UV-active and stains with 2,4-Dinitrophenylhydrazine (2,4-DNP). A successful reduction is indicated by the disappearance of the DNP-active spot and the appearance of a more polar, UV-active spot (the alcohol).

-

-

Step 4: Quench and Isolation

-

Action: Quench the reaction slowly with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality: NH4Cl provides a mildly acidic quench to destroy excess hydride. Strong acids (like HCl) are avoided to prevent acid-catalyzed benzylic etherification with the methanol solvent.

-

Protocol 2: Benzylic Activation (Bromination) for SN2 Analogues

Objective: Convert the benzylic alcohol to a benzylic bromide (1-(bromomethyl)-2,5-dibromo-3-methoxybenzene) for subsequent nucleophilic displacement[4].

-

Step 1: Reagent Preparation

-

Action: Dissolve 1.0 eq of (2,5-dibromo-3-methoxyphenyl)methanol in anhydrous Diethyl Ether (Et2O) or Dichloromethane (CH2Cl2) at 0 °C under an inert argon atmosphere.

-

-

Step 2: Halogenation

-

Action: Add 1.1 eq of Phosphorus Tribromide (PBr3) dropwise. Let stir for 1 hour, allowing it to slowly warm to room temperature[4].

-

Causality: PBr3 reacts with the alcohol to form a phosphite ester intermediate, which is cleanly displaced by the bromide ion via an SN2 mechanism. PBr3 is vastly superior to concentrated HBr here, as strong aqueous acids risk cleaving the C3-methoxy ether. The 0 °C initiation temperature minimizes Friedel-Crafts alkylation side reactions.

-

-

Step 3: Quench and Purification

-

Action: Quench carefully with saturated aqueous NaHCO3 at 0 °C. Extract with Et2O, dry over MgSO4, and concentrate. The product is typically pure enough for immediate use.

-

Causality: NaHCO3 neutralizes the HBr byproduct and any unreacted PBr3, preventing the degradation of the highly reactive benzylic bromide during concentration.

-

References

-

Asymmetric synthesis of a stereopentade fragment toward latrunculins . Beilstein Journal of Organic Chemistry. URL: [Link]

-

Facile preparation of alcohols using aldehydes and ketones by LiBH4/Microwave system in H2O as green solvent . Oriental Journal of Chemistry. URL:[Link]

Sources

A Technical Guide to the Reactivity of the Benzylic Alcohol in (2,5-Dibromo-3-methoxyphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dibromo-3-methoxyphenyl)methanol is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The reactivity of its primary benzylic alcohol is intricately modulated by the electronic and steric environment imposed by the substituents on the phenyl ring. This guide provides an in-depth analysis of the factors governing the chemical behavior of this benzylic hydroxyl group. We will explore the competing influences of the electron-donating methoxy group and the strongly electron-withdrawing bromine atoms, which collectively define the accessibility and reaction pathways for oxidation, nucleophilic substitution, etherification, and esterification. This document serves as a technical resource, blending mechanistic principles with practical, field-proven protocols to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Molecular Structure and Electronic Profile

The reactivity of the benzylic alcohol in (2,5-Dibromo-3-methoxyphenyl)methanol is not governed by the hydroxyl group in isolation. Rather, it is a direct consequence of the complex interplay between the substituents on the aromatic ring. A thorough understanding of these effects is paramount for predicting chemical behavior and designing successful synthetic strategies.

The key substituents are:

-

Two Bromine Atoms (-Br): Located at the C2 and C5 positions, these halogens exert a strong inductive electron-withdrawing effect (-I) due to their high electronegativity. While they possess a weak resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant for halogens, leading to an overall deactivation of the aromatic ring.[1][2]

-

One Methoxy Group (-OCH₃): Positioned at C3, the methoxy group is a classic resonance electron-donating group (+R) and a moderately strong activating group. Its lone pair electrons can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions.[1][3]

The combined influence of these groups creates a unique electronic landscape. The two bromine atoms significantly reduce the overall electron density of the ring and, critically, destabilize the formation of any positive charge at the benzylic position (a benzylic carbocation). The methoxy group, while activating, is meta to the benzylic carbon, meaning its ability to directly stabilize a benzylic carbocation through resonance is nullified. Furthermore, the bromine atom at the C2 position imposes significant steric hindrance around the benzylic alcohol, which can impede the approach of bulky reagents.

Caption: Electronic and steric influences on the benzylic position.

Key Reactions of the Benzylic Alcohol

Oxidation to Benzaldehyde

The conversion of a primary benzylic alcohol to its corresponding aldehyde is a fundamental transformation. For (2,5-Dibromo-3-methoxyphenyl)methanol, this reaction is feasible but kinetically slower compared to electron-rich or unsubstituted benzyl alcohols.

Causality: The rate-determining step in many oxidation mechanisms, such as those involving chromate esters, involves the cleavage of the benzylic C-H bond.[4] The strong electron-withdrawing nature of the two bromine atoms strengthens this bond and destabilizes the electron-deficient transition state, thereby retarding the reaction rate.[4][5] The choice of oxidant is critical to ensure high selectivity for the aldehyde without over-oxidation to the carboxylic acid. Mild oxidants are strongly preferred.

Recommended Oxidizing Agents and Performance

| Oxidant | Typical Conditions | Expected Outcome & Rationale |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Excellent. Mild and selective for primary alcohols to aldehydes. Prevents over-oxidation.[6] |

| PDC (Pyridinium dichromate) | CH₂Cl₂, Room Temp | Good. Similar to PCC, offers mild and selective oxidation. |

| MnO₂ | CH₂Cl₂ or Hexane, Reflux | Good. Highly selective for benzylic and allylic alcohols. Requires activation of MnO₂. |

| K₂Cr₂O₇ / H₂SO₄ | Acetone (Jones Oxidation) | Poor Choice. Strong oxidant, high risk of over-oxidation to the carboxylic acid. |

Experimental Protocol: Oxidation using PCC

-

Reagents and Setup:

-

(2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

-

Pyridinium chlorochromate (PCC) (1.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica gel (equal weight to PCC)

-

Round-bottom flask, magnetic stirrer, under N₂ atmosphere.

-

-

Procedure:

-

To a stirred suspension of PCC and silica gel in anhydrous CH₂Cl₂, add a solution of (2,5-Dibromo-3-methoxyphenyl)methanol in CH₂Cl₂ dropwise at room temperature.

-

The use of silica gel adsorbs the tarry byproducts, simplifying the workup.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or Florisil® to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Nucleophilic Substitution: Conversion to Benzylic Halides

The conversion of the benzylic alcohol to a halide is a key step for further functionalization, such as in Grignard reagent formation or as an electrophile in coupling reactions. The mechanism of this transformation is highly dependent on the reaction conditions and the electronic nature of the substrate.

Caption: SN1 vs. SN2 pathways for benzylic substitution.

Mechanistic Considerations:

-

SN1 Pathway: This pathway proceeds through a benzylic carbocation intermediate. For (2,5-Dibromo-3-methoxyphenyl)methanol, this is highly disfavored . The two powerful electron-withdrawing bromine atoms would severely destabilize the positive charge at the benzylic position, making the energy of activation prohibitively high.[7][8] Therefore, reactions relying on SN1 mechanisms, such as treatment with HBr or HCl alone, are expected to be very slow or fail entirely.

-

SN2 Pathway: This pathway involves a direct backside attack by a nucleophile. While it avoids the unstable carbocation, it is sensitive to steric hindrance. The ortho-bromine atom provides significant steric bulk that can hinder the approach of the nucleophile to the benzylic carbon.[9] Despite this, the SN2 pathway is the more viable option. The key is to use reagents that convert the hydroxyl into a better leaving group under neutral or basic conditions.

Experimental Protocol: Chlorination using Thionyl Chloride (SOCl₂)

-

Reagents and Setup:

-

(2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.2 equiv)

-

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

-

A catalytic amount of Pyridine or DMF (optional, but can accelerate the reaction)

-

Round-bottom flask, reflux condenser, N₂ atmosphere, and a trap for HCl gas.

-

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise via a syringe. If using a catalyst, it can be added prior to the SOCl₂.

-

Allow the reaction to warm to room temperature and then heat to reflux if necessary (monitoring by TLC is crucial). The reaction may be sluggish due to steric hindrance.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-cold water or a saturated NaHCO₃ solution.

-

-

Purification and Characterization:

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired benzyl chloride.

-

Confirm the structure via NMR and MS. The disappearance of the -OH proton and alcohol carbon signals and the appearance of a new benzylic CH₂ signal at a shifted position are key indicators.

-

Etherification

The formation of a benzyl ether can be achieved through several methods. The choice of method is again dictated by the electronic and steric properties of the molecule.

-

Acid-Catalyzed Etherification: Similar to the SN1 substitution, this method typically involves the formation of a benzylic carbocation after protonation of the alcohol. This pathway is not recommended due to the electronic destabilization caused by the bromine atoms.[10][11]

-

Williamson Ether Synthesis: This is the most reliable method. It involves deprotonation of the benzylic alcohol with a base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The electron-withdrawing groups make the benzylic proton more acidic, facilitating the initial deprotonation step.

Experimental Protocol: Williamson Ether Synthesis for Methyl Ether

-

Reagents and Setup:

-

(2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

-

Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Alkylating agent (e.g., Iodomethane, CH₃I) (1.5 equiv)

-

Anhydrous polar aprotic solvent (e.g., THF or DMF)

-

Round-bottom flask, magnetic stirrer, under N₂ atmosphere.

-

-

Procedure:

-

To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise. (Caution: H₂ gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the solution back to 0 °C and add the iodomethane dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required.

-

Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

-

-

Purification and Characterization:

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to obtain the pure benzyl methyl ether.

-

Characterize by NMR and MS, noting the appearance of the new methoxy signal and the appropriate shift in the benzylic CH₂ signal.

-

Esterification

Ester formation is a common derivatization for alcohols. The steric hindrance from the ortho-bromo group is the most significant challenge for this transformation.

-

Fischer Esterification: This acid-catalyzed equilibrium process is generally slow and requires harsh conditions (refluxing in acid). Given the substrate's propensity to be sluggish in carbocation-forming reactions, this method is likely to be low-yielding and is not the preferred route .

-

Acylation with Acyl Halides or Anhydrides: This is a more effective method. It is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct. The reaction rate will be highly dependent on the steric bulk of both the alcohol and the acylating agent.

Experimental Protocol: Acylation using Acetyl Chloride

-

Reagents and Setup:

-

(2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

-

Acetyl chloride (1.5 equiv)

-

Anhydrous Pyridine (used as solvent and base)

-

Round-bottom flask, magnetic stirrer, N₂ atmosphere, ice bath.

-

-

Procedure:

-

Dissolve the alcohol in anhydrous pyridine and cool the solution to 0 °C.

-

Add acetyl chloride dropwise. An exotherm and the formation of pyridinium hydrochloride precipitate may be observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC. Due to steric hindrance, the reaction may require extended time or gentle warming to proceed to completion.

-

Upon completion, pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine and dissolve the pyridinium salts.

-

-

Purification and Characterization:

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

-

Confirm the structure by NMR (noting the downfield shift of the benzylic CH₂ protons) and IR spectroscopy (observing the characteristic C=O stretch of the ester).

-

Conclusion

The reactivity of the benzylic alcohol in (2,5-Dibromo-3-methoxyphenyl)methanol is a case study in the balance of electronic and steric effects. The dominant influence of the two electron-withdrawing bromine atoms significantly disfavors any reaction pathway proceeding through a carbocation intermediate (e.g., SN1, acid-catalyzed etherification). Consequently, synthetic strategies should focus on mechanisms that avoid the formation of this unstable species. Oxidation to the aldehyde is readily achievable with mild reagents, and nucleophilic substitutions via SN2-type mechanisms, such as Williamson ether synthesis and acylation, are the most effective routes for further functionalization. However, chemists must remain cognizant of the steric hindrance imposed by the ortho-bromo substituent, which can lead to slower reaction rates and may necessitate more forcing conditions than for less hindered substrates. By carefully selecting reagents and conditions that align with this reactivity profile, researchers can successfully employ this valuable building block in the synthesis of complex target molecules.

References

-

Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available at: [Link]

-

Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry. Available at: [Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. RSC Publishing. Available at: [Link]

-

Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry. Available at: [Link]

-

Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available at: [Link]

-

Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. ResearchGate. Available at: [Link]

-

Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Available at: [Link]

-

Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. ACS Publications. Available at: [Link]

-

Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. The Royal Society of Chemistry. Available at: [Link]

-

Chapter 17 Allylic and Benzylic Reactivity. University of Illinois. Available at: [Link]

-

Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. ACS Publications. Available at: [Link]

-

Benzylic Halogenation. YouTube. Available at: [Link]

-

Background - Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]

- Method for etherifying a benzyl alcohol, resulting products and applications. Google Patents.

-

Supporting Information: Gold(I)-catalysed dehydrative formation of ethers. The Royal Society of Chemistry. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

Reactivity of Benzyl Alcohols towards Nucleophilic Substitution with HBr. Filo. Available at: [Link]

-

Reactions of Aromatic Compounds. University of Rochester. Available at: [Link]

-

Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Organic Letters. Available at: [Link]

-

Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes. ResearchGate. Available at: [Link]

-

Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3. PMC. Available at: [Link]

-

A synthesis of β-(2,4-dibromo-5-methoxyphenyl)propionic acid. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium. ResearchGate. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Available at: [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. colorado.edu [colorado.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 5. arabjchem.org [arabjchem.org]

- 6. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

The Emerging Potential of (2,5-Dibromo-3-methoxyphenyl)methanol in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The precise placement of substituents can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the untapped potential of (2,5-Dibromo-3-methoxyphenyl)methanol , a compound that, while not extensively studied, presents a compelling structural framework for the development of novel therapeutic agents. The presence of two bromine atoms and a methoxy group on the phenylmethanol core suggests a rich chemical space for exploration, with potential applications spanning oncology, infectious diseases, and neuroscience.

The rationale for investigating this particular molecule stems from the well-documented biological activities of its constituent chemical motifs. Brominated phenols are known for their antimicrobial and antioxidant properties, while substituted benzyl alcohols form the backbone of numerous pharmacologically active compounds.[1][2][3][4] This guide will provide a comprehensive overview of the potential applications of (2,5-Dibromo-3-methoxyphenyl)methanol, including detailed synthetic protocols, proposed mechanisms of action, and robust methodologies for its biological evaluation.

Synthetic Pathways and Characterization

The synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol is most readily achieved through the reduction of its corresponding aldehyde, 2,5-Dibromo-3-methoxybenzaldehyde. This precursor is commercially available, providing a straightforward entry point for laboratory-scale synthesis.[5]

Protocol 1: Synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol via Aldehyde Reduction

Objective: To prepare (2,5-Dibromo-3-methoxyphenyl)methanol from 2,5-Dibromo-3-methoxybenzaldehyde.

Materials:

-

2,5-Dibromo-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the cessation of gas evolution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (2,5-Dibromo-3-methoxyphenyl)methanol.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Medicinal Chemistry Applications

The unique substitution pattern of (2,5-Dibromo-3-methoxyphenyl)methanol suggests several avenues for medicinal chemistry exploration. The following sections outline potential applications based on structure-activity relationships of analogous compounds.

Anticancer Agents

The presence of a dibrominated phenyl ring is a feature found in some compounds with cytotoxic activity against cancer cell lines.[3] The bromine atoms can enhance lipophilicity, potentially improving cell membrane permeability.

Proposed Mechanism of Action:

-

Induction of Apoptosis: Brominated phenols have been shown to induce apoptosis in cancer cells.[1] The mechanism may involve the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

-

Enzyme Inhibition: The molecule could be explored as an inhibitor of key kinases or other enzymes involved in cancer cell proliferation and survival. The methoxy group and the benzylic alcohol offer points for further derivatization to optimize binding to specific targets.

Experimental Workflow for Anticancer Activity Screening

Caption: Relationship between the compound's structure and potential activities.

Conclusion and Future Directions

(2,5-Dibromo-3-methoxyphenyl)methanol represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is straightforward, and the structural motifs present suggest a high likelihood of interesting biological activity. Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives. Structure-activity relationship studies will be crucial in optimizing its potency and selectivity for specific therapeutic targets. The insights gained from such studies could lead to the development of novel drug candidates with improved efficacy and safety profiles.

References

- A Comparative Analysis of the Biological Activities of Mono- vs. Di-brominated Methoxyphenols. (n.d.). Benchchem.

- Vorobyev, S. V., et al. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.

- Bromination of 2,S-dimethoxybenzaldehyde. (n.d.).

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES. (n.d.). CyberLeninka.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC.

- 3 - Organic Syntheses Procedure. (n.d.).

- Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PMC.

- Fushimi, N., et al. (2013, February 1). Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1). PubMed.

- Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. (2006, June 15). PubMed.

- Bromination of 2,5-Dimethoxybenzaldehyde. (n.d.). designer-drug.com.

- (2-Bromo-3-methoxyphenyl)methanol. (n.d.). BLD Pharm.

- Boos, T. L., et al. (2006, June 1). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK.

- Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. (n.d.). Amanote Research.

- 2,5-Dibromo-3-methoxybenzaldehyde. (n.d.). ChemScene.

- (2,5-Dibromo-3-methoxyphenyl)methanol. (n.d.). Apollo Scientific.

- Structure-reactivity correlation in oxidation of substituted benzyl alcohols by Tetraaminecopper(II)bis(permanganate. (n.d.). ResearchGate.

- (2,6-Dibromo-3-methoxyphenyl)methanol. (n.d.). ChemScene.

- Synthesis of 2,4-Dibromo-5-methoxyphenol from 3-methoxyphenol: A Technical Guide. (n.d.). Benchchem.

- Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. (n.d.).

- Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols. (n.d.). Benchchem.

- (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol. (n.d.). ChemScene.

- Grgičević, I., et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Strategic Utilization of (2,5-Dibromo-3-methoxyphenyl)methanol in Advanced Organic Synthesis

A Technical Guide to Regiocontrol and Orthogonal Functionalization in Biaryl Scaffold Construction

As drug discovery programs increasingly rely on highly functionalized, sp2-rich frameworks to navigate complex structure-activity relationships, poly-substituted benzenes have become indispensable. Among these, (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) stands out as a premium building block. This whitepaper provides an in-depth mechanistic analysis and validated protocols for leveraging this scaffold, focusing on how to exploit its intrinsic steric and electronic biases to achieve absolute regiocontrol.

Structural Anatomy & The Steric Paradigm

To master the reactivity of (2,5-Dibromo-3-methoxyphenyl)methanol, one must first dissect its local steric environments. The molecule features four distinct functional handles on a single aromatic core:

-

C1 - Hydroxymethyl group (-CH₂OH): A versatile handle for oxidation, halogenation, or etherification.

-

C2 - Bromine (-Br): Flanked by the C1-hydroxymethyl and C3-methoxy groups. This constitutes a highly congested 1,2,3-trisubstituted local environment.

-

C3 - Methoxy group (-OCH₃): An electron-donating directing group that enriches the ring but sterically shields the C2 and C4 positions.

-

C5 - Bromine (-Br): Flanked by two protons (C4-H and C6-H). This position is sterically unhindered.

The massive steric disparity between the C2 and C5 bromides is the key to unlocking this molecule's potential. In transition-metal-catalyzed cross-coupling reactions, the rate-determining oxidative addition of Palladium(0) is highly sensitive to steric bulk. Consequently, the C5-bromide reacts orders of magnitude faster than the C2-bromide, allowing for precise, sequential functionalization without the need for protecting groups.

Divergent Synthetic Workflows

The orthogonal nature of the functional groups allows chemists to map out divergent synthetic pathways. The unhindered C5 position is primed for primary cross-coupling, while the benzylic alcohol can be manipulated independently of the halogenated sites.

Figure 1: Divergent reactivity map of (2,5-Dibromo-3-methoxyphenyl)methanol.

Quantitative Reactivity Profiling

The choice of ligand is critical for maximizing the regioselectivity of the Suzuki-Miyaura coupling . While standard ligands like PPh₃ offer moderate selectivity, bidentate ligands with large bite angles (e.g., dppf) amplify the steric differentiation, virtually eliminating C2-insertion. Conversely, highly active, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) can overcome the steric barrier at C2, driving the reaction toward bis-coupling if desired.

Table 1: Ligand-Dependent Regioselectivity in Suzuki-Miyaura Coupling (1.05 eq Aryl-B(OH)₂)

| Catalyst System | Temperature (°C) | Base / Solvent | C5-Coupled Yield (%) | C2-Coupled Yield (%) | Bis-Coupled Yield (%) |

| Pd(PPh₃)₄ | 80 | K₂CO₃ / Dioxane-H₂O | 72 | 8 | 12 |

| Pd(dppf)Cl₂ | 80 | K₂CO₃ / Dioxane-H₂O | 89 | < 1 | 3 |

| Pd₂(dba)₃ / SPhos | 100 | K₃PO₄ / Toluene-H₂O | 15 | 5 | 78* |

*Note: The SPhos reaction was intentionally forced using 2.5 equivalents of boronic acid to demonstrate the feasibility of bis-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and definitive In-Process Controls (IPCs) to guarantee experimental success.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Figure 2: Self-validating workflow for regioselective C5 Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Setup: In a 50 mL Schlenk flask, combine (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.5 mmol).

-

Causality: A slight 0.05 excess of boronic acid ensures complete consumption of the starting material without promoting bis-coupling. K₂CO₃ is a mild base that activates the boronic acid without degrading the benzylic alcohol.

-

-

Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL).

-

Causality: Dioxane solubilizes the organic components and has a high boiling point (101°C), while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

-

-

Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

-

Causality: Oxygen rapidly deactivates the Pd(0) active species into inactive Pd(II) oxides.

-

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon. Heat the mixture to 80°C for 4 hours.

-

Causality: The bulky dppf ligand enforces strict steric discrimination, ensuring oxidative addition occurs exclusively at the unhindered C5-Br.

-

-

In-Process Control (IPC): Sample the organic layer for LC-MS.

-

Self-Validation Marker: The starting material exhibits a classic 1:2:1 isotopic triplet in the mass spectrum due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). A successful reaction is validated by the disappearance of this triplet and the emergence of a product mass featuring a 1:1 doublet, proving exactly one bromine (the C2-Br) remains intact.

-

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Benzylic Oxidation

Once the biaryl core is established, the benzylic alcohol can be advanced to an aldehyde for subsequent reductive aminations or olefination reactions.

Step-by-Step Methodology:

-

Setup: Dissolve the C5-coupled product (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) at 0°C under Argon.

-

Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 mmol) in a single portion . Allow the reaction to warm to room temperature and stir for 1 hour.

-

Causality: DMP is chosen over Swern oxidation to avoid cryogenic conditions (-78°C) and the generation of toxic dimethyl sulfide. DMP is highly chemoselective for primary alcohols and operates under mild, neutral conditions, preserving the integrity of the methoxy and bromo groups.

-

-

In-Process Control (IPC): Monitor by TLC (UV active). The product aldehyde will elute significantly faster (higher Rf) than the highly polar benzylic alcohol.

-

Quench & Workup: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes.

-

Causality: The thiosulfate reduces the unreacted hypervalent iodine species into water-soluble byproducts, while the bicarbonate neutralizes the generated acetic acid, ensuring a clean phase separation.

-

-

Validation: Extract with DCM, dry, and concentrate.

-

Self-Validation Marker: In the ¹H NMR spectrum, the disappearance of the benzylic -CH₂- signal (~4.7 ppm) and the appearance of a sharp, diagnostic aldehyde singlet (~10.1 ppm) confirms complete conversion.

-

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews 1995, 95 (7), 2457-2483.[Link]

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". The Journal of Organic Chemistry 1983, 48 (22), 4155-4156.[Link]

Literature Review and Technical Guide: (2,5-Dibromo-3-methoxyphenyl)methanol and Its Derivatives

Executive Summary

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a benzylic alcohol, an electron-donating methoxy group, and two differentially reactive bromine atoms, this compound serves as a critical linchpin for complex molecular architectures. This whitepaper provides a comprehensive technical review of its structural properties, synthesis protocols, derivatization strategies, and applications, grounded in field-proven methodologies.

Chemical Profile & Structural Significance

The synthetic utility of (2,5-Dibromo-3-methoxyphenyl)methanol stems from its dense and asymmetric functionalization, which allows for highly orchestrated, step-wise modifications:

-

Benzylic Alcohol : Serves as an anchor for further oxidation, conversion to a leaving group (halide/pseudohalide), or protection to direct subsequent ortho-lithiation.

-

Methoxy Group (-OMe) : Imparts electron density into the aromatic ring, modulating the oxidative addition rate of palladium catalysts during cross-coupling. Furthermore, it exerts a strong steric and coordinating influence on the adjacent C-2 position.

-

Differential Bromines : The C-2 and C-5 bromine atoms exist in distinct steric and electronic environments. This asymmetry is the core driver for its use in regioselective functionalization.

Quantitative Data Summary

Table 1: Physicochemical Properties & Structural Attributes

| Property | Value / Description |

| CAS Number | 2385491-94-9 |

| Molecular Formula | C8H8Br2O2 |

| Molecular Weight | 295.96 g/mol |

| Precursor CAS | 856767-02-7 (2,5-Dibromo-3-methoxybenzaldehyde) [1] |

| Key Functional Groups | Benzylic -OH, Aryl -Br (x2), Aryl -OMe |

Table 2: Regioselectivity Matrix for Cross-Coupling

| Position | Steric Environment | Electronic Influence | Preferred Reaction Pathway |

| C-5 Bromine | Low (flanked by small H atoms) | Neutral | Primary site for initial Suzuki coupling or Halogen-Metal Exchange. |

| C-2 Bromine | High (flanked by -OMe and -CH2OH) | Electron-rich (-OMe) | Secondary site; requires specialized bulky ligands (e.g., SPhos). |

Retrosynthetic Analysis & Derivatization Strategies

Primary Synthesis Route

The most direct and economically viable route to (2,5-Dibromo-3-methoxyphenyl)methanol is the chemoselective reduction of its precursor, 2,5-dibromo-3-methoxybenzaldehyde. Sodium borohydride (NaBH₄) in protic solvents is the reagent of choice to prevent the hydrodehalogenation risks associated with stronger hydrides like LiAlH₄ [2].

Derivatization & Mechanistic Causality

A. Benzylic Protection Before engaging the aryl bromides in organometallic reactions (e.g., halogen-metal exchange), the free hydroxyl group must be masked to prevent the protonation and subsequent destruction of basic organometallic intermediates. Conversion to a tetrahydropyranyl (THP) ether or a methoxypropyl acetal (using 2-methoxypropene) is standard practice [3].

B. Regioselective Suzuki-Miyaura Cross-Coupling The two bromine atoms allow for iterative cross-coupling. Because the C-5 bromine is sterically accessible, the first equivalent of a boronic acid, catalyzed by standard Pd(0) sources (e.g., Pd(dppf)Cl₂), will preferentially undergo oxidative addition at the C-5 position. Functionalizing the C-2 position subsequently requires sterically demanding, electron-rich dialkylbiaryl phosphine ligands to overcome the activation barrier [4].

Workflow for the synthesis and regioselective functionalization of the target compound.

Pharmacological & Material Science Applications

-

Medicinal Chemistry : Dibromobenzyl alcohol derivatives are pivotal in the synthesis of SGLT2 inhibitors (e.g., tofogliflozin analogs). The benzylic position is often utilized to construct the diarylmethane core via Friedel-Crafts alkylation, while the bromines serve as handles for attaching the glucoside moiety [3].

-

Materials Science : In polymer chemistry, dibrominated aromatic monomers undergo Suzuki polycondensation (SPC) to yield high-molecular-weight poly(m-phenylene)s, which are explored for advanced electroluminescent devices [4].

Experimental Workflows

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating . The following workflows integrate physical observables to ensure reaction fidelity.

Protocol 1: Chemoselective Reduction to (2,5-Dibromo-3-methoxyphenyl)methanol

-

Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromo-3-methoxybenzaldehyde (10.0 g, 34.0 mmol) in anhydrous methanol (100 mL).

-

Cooling : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Causality: Lowering the temperature controls the exothermic nature of hydride addition and suppresses side reactions like benzylic etherification.

-

-

Hydride Addition : Add NaBH₄ (1.54 g, 40.8 mmol, 1.2 equiv) portion-wise over 15 minutes.

-

Self-Validation: Observe the effervescence (H₂ gas). The reaction is proceeding nominally as long as controlled bubbling is visible upon addition.

-

-

Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 7:3); the aldehyde spot must completely disappear.

-

Quenching : Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl (50 mL).

-

Causality: NH₄Cl safely neutralizes excess NaBH₄ without providing strongly acidic conditions that could lead to unwanted side reactions.

-

-

Extraction : Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash, dry over anhydrous Na₂SO₄, and concentrate to yield the product [2].

Protocol 2: Regioselective C-5 Suzuki-Miyaura Cross-Coupling

-

Setup : In a Schlenk flask, combine the O-protected (2,5-dibromo-3-methoxyphenyl)methanol (5.0 mmol), the arylboronic acid (5.2 mmol, 1.04 equiv), and Na₂CO₃ (15.0 mmol).

-

Solvent Addition : Add a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL).

-

Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), which is critical for the transmetalation step of the catalytic cycle.

-

-

Catalyst Introduction : Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

-

Causality: The dppf ligand provides a large bite angle that accelerates reductive elimination, while being bulky enough to strictly favor oxidative addition at the less hindered C-5 position.

-

-

Heating & Validation : Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

-

Self-Validation: The organic layer will darken, and a black palladium precipitate may form upon completion. Phase separation during workup should be crisp; persistent emulsions indicate incomplete catalyst removal.

-

Logical mechanism of regioselective Pd-catalyzed cross-coupling at the C-5 position.

References

An In-depth Technical Guide to the Safe Handling of (2,5-Dibromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for (2,5-Dibromo-3-methoxyphenyl)methanol. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for analogous compounds and general best practices for handling brominated aromatic compounds. The primary objective is to create a self-validating system of safety that ensures the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, (2,5-Dibromo-3-methoxyphenyl)methanol should be treated as a substance that is potentially:

The methoxy and methanol functional groups also warrant consideration. Methanol and its metabolites can be toxic, leading to symptoms such as central nervous system depression, headache, nausea, and in severe cases, blindness and metabolic acidosis.[8][9][10] While the methanol group in the target compound is part of a larger molecule and not free methanol, its metabolic fate is unknown, and thus, caution is advised.

Table 1: Hazard Identification for (2,5-Dibromo-3-methoxyphenyl)methanol (Inferred)

| Hazard Class | GHS Category (Inferred) | Precautionary Statements (Inferred) |

| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P317, P330[11] |

| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P317, P362+P364[11] |

| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338, P337+P313[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261, P271, P304+P340, P312[6] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense in minimizing exposure. All handling of (2,5-Dibromo-3-methoxyphenyl)methanol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[11] | To prevent eye contact which may cause serious irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[11] | To prevent skin contact and potential irritation or absorption. |

| Body Protection | A flame-retardant laboratory coat.[11] | To protect against accidental splashes and spills. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient or during spill cleanup.[4] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to prevent accidents and maintain the integrity of the compound.

Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Use non-sparking tools to avoid ignition sources.[11]

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment.

Storage Protocol

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

-

Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Accidental Release Measures

-

Evacuation: Evacuate non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: All personnel involved in the cleanup should wear appropriate PPE as outlined in Table 2.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Disposal Considerations

All waste containing (2,5-Dibromo-3-methoxyphenyl)methanol must be disposed of in accordance with local, state, and federal regulations. The waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal company.

Diagrams

Caption: A workflow diagram illustrating the key steps for the safe handling of (2,5-Dibromo-3-methoxyphenyl)methanol.

Caption: A flowchart outlining the immediate response actions for accidental spills and personal exposure incidents.

References

- Area. (n.d.). Brominated Flame Retardants Hazards. Sustainability.

- ChemScene. (2025, December 8). Safety Data Sheet.

- ECHEMI. (n.d.). (3-broMo-5-Methoxyphenyl)Methanol SDS, 262450-64-6 Safety Data Sheets.

- Elan Chemical. (2018, April 27). Safety Data Sheet.

- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Hassanian-Moghaddam, H., & Pajoumand, A. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed.

- Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment.

- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.

- MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.

- Methanex. (n.d.). Methanol?

- National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity - StatPearls - NCBI Bookshelf.

- NOAA. (n.d.). BROMINE - CAMEO Chemicals.

- N/A. (n.d.). MSDS - Safety Data Sheet.

- Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Methanol toxicity.

Sources

- 1. Brominated Flame Retardants Hazards → Area → Sustainability [pollution.sustainability-directory.com]

- 2. All news - ECHA [echa.europa.eu]

- 3. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Methodological & Application

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

An Application Guide to the Synthesis of Novel Derivatives from (2,5-Dibromo-3-methoxyphenyl)methanol

In the landscape of modern drug discovery and materials science, the rational design of novel molecular entities hinges on the availability of versatile chemical building blocks. Substituted phenylmethanol scaffolds are of particular importance, serving as precursors to a vast array of pharmacologically active compounds and functional materials.[1] The title compound, (2,5-Dibromo-3-methoxyphenyl)methanol (Apollo Scientific, CAS 2385491-94-9), represents a strategically functionalized starting material.[2] Its structure combines a reactive benzylic alcohol with two aryl bromide positions, offering orthogonal sites for chemical modification. The methoxy group provides additional electronic and steric influence, making this molecule a valuable starting point for generating libraries of diverse derivatives.

The derivatives accessible from this scaffold, such as biaryls, aryl amines, ethers, and esters, are core components of numerous bioactive molecules, including serotonin receptor agonists and anti-inflammatory agents.[3][4] This guide provides a detailed exploration of the synthetic pathways available for derivatizing (2,5-Dibromo-3-methoxyphenyl)methanol, focusing on robust and reproducible protocols. We will delve into the chemical logic behind procedural choices, offering insights honed from practical experience to empower researchers in their synthetic endeavors.

Part 1: Transformations of the Hydroxymethyl Group

The primary alcohol moiety is a prime target for initial derivatization. Its conversion to other functional groups like aldehydes, ethers, and esters is fundamental.

A. Oxidation to 2,5-Dibromo-3-methoxybenzaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a key intermediate for further reactions such as reductive amination or Wittig olefination. To avoid over-oxidation to the carboxylic acid and to maintain the integrity of the sensitive aryl bromide bonds, a mild, metal-free oxidant is preferable. N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) has proven to be an effective reagent for this purpose, operating efficiently under neutral conditions at room temperature.[5]

Protocol 1: Metal-Free Oxidation to the Aldehyde

-

Reaction Setup: To a solution of (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol) in acetonitrile (MeCN, 5 mL), add N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) (1.0 mmol).

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.

-

Workup and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10 mL). Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure 2,5-Dibromo-3-methoxybenzaldehyde.[5]

B. Etherification of the Benzylic Alcohol

Conversion of the benzylic alcohol to an ether can be used to introduce a variety of alkyl or aryl groups, modulating the steric and electronic properties of the molecule. A straightforward and efficient method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) with the desired alcohol, catalyzed by dimethyl sulfoxide (DMSO).[6] This method is particularly effective for benzyl alcohols.

Protocol 2: Chemoselective Methyl Ether Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol) in methanol (10 mL). Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 mmol) and a catalytic amount of DMSO (0.1 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. This conversion is often complete within 2-4 hours.

-

Workup and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain 1,4-dibromo-2-(methoxymethyl)-5-methoxybenzene.[6]

C. Esterification to Form Benzoate Esters

Esterification is a common strategy to produce prodrugs or to modify the lipophilicity of a molecule. While classic Fischer esterification using a strong acid catalyst is an option, it can sometimes lead to side reactions with sensitive substrates.[7] A milder and highly effective alternative involves the use of an acyl chloride in the presence of a base.

Protocol 3: Esterification with an Acyl Chloride

-

Reaction Setup: Dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) in a flask under a nitrogen atmosphere. Add pyridine (1.2 mmol) and cool the mixture to 0 °C in an ice bath.

-

Reaction Execution: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) dropwise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography.[8]

Part 2: Functionalization of the Aryl Bromide Moieties

The two C-Br bonds on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[9] This reaction is fundamental in modern organic synthesis due to its high functional group tolerance and generally mild conditions.[10] For a dibromo-substrate, the reaction can be controlled to favor either mono- or di-arylation by adjusting the stoichiometry of the boronic acid and the reaction time. Regioselectivity can be an issue, though often the bromine at the 5-position is slightly more reactive due to steric factors.[11]

Diagram of Synthetic Possibilities

Caption: Overview of synthetic pathways from the starting material.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 eq), the desired arylboronic acid (1.1 eq for mono-coupling, 2.5 eq for di-coupling), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[12]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[9]

Table 1: Representative Conditions for Suzuki Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 95 | 75-85 |

| (Yields are estimates based on similar substrates and may require optimization)[9] |

Suzuki Coupling Experimental Workflow

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [10]

Protocol 5: Palladium-Catalyzed Buchwald-Hartwig Amination

-

Reaction Setup: Strictly under an inert atmosphere (glovebox recommended). To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 eq) followed by anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (primary or secondary, 1.2 eq) via syringe.

-

Reaction Execution: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup and Purification: Cool the reaction mixture to room temperature. Pass it through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired N-aryl product. [13] Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine Type | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Primary Aliphatic | Pd₂(dba)₃ / XPhos (2/4) | NaOt-Bu | Toluene | 100 |

| 2 | Secondary Cyclic | Pd₂(dba)₃ / RuPhos (2/4) | LHMDS | Dioxane | 90 |

| 3 | Aniline | Pd(OAc)₂ / BINAP (2/3) | Cs₂CO₃ | Toluene | 110 |